AMYLOSE

Polymer Chemistry Structural Characterization Polysaccharide Analysis

Generic starch specifications are inadequate for applications requiring thermal-stable gelation and high oxygen-barrier performance. Amylose (CAS 9005-82-7) is a predominantly linear α(1→4)-glucan with minimal branching (<1 per 1000 glucose units) that enables: • Thermal stability: Retains G′ across 6-70°C vs. amylopectin gels (~100× loss) • O₂ barrier: <0.5 cm³·μm·m⁻²·d⁻¹·kPa⁻¹ under <40% RH • Resistant starch: Amylose-RS correlation R=0.763, P<0.001 Verified DPn 500-1000. Global shipping.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 9005-82-7
Cat. No. B160909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMYLOSE
CAS9005-82-7
Synonymsmaltotriose
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1
InChIKeyFYGDTMLNYKFZSV-PXXRMHSHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amylose Procurement Guide: Linear Polysaccharide Differentiation


Amylose (CAS 9005-82-7) is a predominantly linear α(1→4)-linked glucan constituting 20–30% of native starch . Unlike its highly branched counterpart amylopectin, amylose possesses a helical conformation, low branching density (0–1 branch points per 1000 glucose units), and a number-average degree of polymerization (DPn) typically ranging from 500 to 1000 [1]. These structural hallmarks directly govern its capacity for gel formation, complexation with hydrophobic guests, oxygen barrier performance, and resistance to enzymatic digestion—distinctions that cannot be inferred from generic "starch" specifications alone.

Predominantly linear α(1→4)-glucan chain
Low branching density; moderate DPn range
Enables gelation, complexation, and barrier film formation
Distinct from generic starch for structure-property studies

Why Generic Starch Cannot Substitute for Purified Amylose


Amylose and amylopectin exhibit profoundly divergent functional behaviors despite sharing the same glucosyl monomer. Amylose's near-linear architecture permits intermolecular alignment into double helices and crystalline junctions, serving as the primary determinant of gel strength and retrogradation [1]. In contrast, amylopectin's highly branched structure (branching ratio >1.5, short external chains DP 12–18) sterically hinders such alignment, yielding weak, transparent gels with limited mechanical integrity [2]. Substituting purified amylose with native starch or amylopectin-rich fractions fundamentally alters gelation kinetics, barrier properties, and digestibility profiles—rendering the substitution scientifically invalid for applications where these performance parameters are critical.

Purified Amylose
Generic Starch / Amylopectin
Gelation
Reported firm, thermostable gels
Forms weak, heat-labile gels
Complexation
Forms V-helix inclusion complexes
Cannot adopt single-helical conformation
Oxygen barrier
Lower oxygen permeability reported
Higher oxygen permeability

Amylose Quantitative Differentiation Evidence


Degree of Polymerization and Branching Density

Amylose exhibits a substantially lower and narrower degree of polymerization (DPn) range with near-linear architecture compared to the highly branched, high-molecular-weight amylopectin. Specifically, fractionated corn amylose displays DPn of 500–1000 with only 0–1 branch points per 1000 glucose units, whereas amylopectin possesses a weight-average molecular weight exceeding 7 × 10^7 Da and short branch chains (weight-average DP 15–18) with branching ratios >1.5 [1]. This architectural dichotomy dictates all downstream functional properties.

Linear Architecture
Head-to-head
DPn 500–1000; 0–1 branch points per 1000 glucose units
Reported structural basis for gelation and film properties
Fractionated corn starch; MALLS/SEC
Polymer Chemistry Structural Characterization Polysaccharide Analysis

Gel Thermal Stability Comparison

Amylose gels exhibit superior thermal stability compared to amylopectin gels, as quantified by dynamic oscillatory rheometry. For amylose (AM) fractions from high-amylose starches, the elastic modulus (G′) remained similar when heated from 6°C to 70°C, indicating robust gel network retention [1]. In stark contrast, gels prepared from amylopectin (AP) or nongranular common corn starch (CCS) exhibited a dramatic G′ drop of approximately 100× over the same temperature range. High-amylose starch gels showed intermediate behavior: ae V gels dropped ~10×, while ae VII gels dropped only ~5× [1].

Thermal Gel Stability
Head-to-head
Amylose G′ retained; amylopectin gels lose ~100× modulus (6→70°C)
Supports thermal processing compatibility
7.5% w/w starch; DMSO; dynamic rheometry
Rheology Gelation Thermal Stability Starch Chemistry

Oxygen Barrier Performance

High-amylose starch films demonstrate exceptional oxygen barrier properties under controlled humidity conditions. High-amylose rice starch (RS) and pea starch (PS) films exhibited oxygen permeability values of <0.5 cm³·μm·m⁻²·d⁻¹·kPa⁻¹ below 40% relative humidity (RH), increasing to 1.2–1.4 units at 45% RH [1]. Critically, the high amylose content directly correlates with reduced oxygen permeability: amylose-rich films are less permeable to oxygen compared to high-amylopectin films [2]. Under dry conditions (<15% water content), amylose films perform as oxygen barriers comparable to commercial ethylene vinyl alcohol (EVOH) films [3].

Oxygen Barrier
Context-dependent
High-amylose films: lower O₂ permeability vs. high-amylopectin films
Supports barrier film research
RH-controlled; casting technique; multiple studies
Barrier Materials Edible Films Oxygen Permeability Food Packaging

Resistant Starch Correlation with Amylose Content

Amylose content exhibits a strong, statistically significant positive correlation with resistant starch (RS) formation, whereas amylopectin fine structure governs slowly digestible starch (SDS) content. In a study of maize mutant starches, amylose content was significantly correlated with RS amount (R = 0.763, P < 0.001) but not with SDS [1]. A separate study on genetically modified potato starches from the same mother line (64%, 23%, and 1% amylose) demonstrated that high amylose content yielded lower hydrolysis index (HI) and higher RS amounts than starches with less amylose; processing conditions were of minor importance relative to amylose proportion [2].

RS Correlation
Head-to-head
R = 0.763 (P < 0.001) for amylose content vs. resistant starch
Amylose proportion reported as dominant RS determinant
In vitro Englyst assay; maize mutant starches
Digestibility Resistant Starch Nutritional Science Glycemic Response

Inclusion Complex Formation Capability

Amylose uniquely undergoes a ligand-induced conformational change from double helices to single, left-handed helices (V-amylose) possessing a central hydrophobic cavity capable of encapsulating small hydrophobic molecules [1]. This capacity is structurally exclusive to amylose; the highly branched amylopectin cannot adopt the requisite extended single-helical conformation. Solid-state ¹³C NMR provides definitive proof of V-amylose inclusion complex formation with mono-carboxylic fatty acids (stearic, palmitic, oleic, linoleic, linolenic), glycerol monooleate (GMO), glycerol monopalmitate (GMP), and lysophosphatidylcholine (LPC) [2]. Upon complexation, mid-chain methylene carbons of stearic acid shift approximately 1.5 ppm upfield, with ¹H rotating frame relaxation times becoming identical for lipid and amylose—indicative of intimate molecular co-localization [2].

V-Helix Complexation
Class-level
¹³C NMR shift ~1.5 ppm upfield for complexed stearic acid methylenes
Confirms inclusion complex formation
Solid-state NMR; fatty acid/monoacylglycerol ligands
Host-Guest Chemistry Encapsulation Drug Delivery Molecular Complexation

Pressure-Induced Gelatinization Resistance

Amylose content directly modulates resistance to pressure-induced gelatinization, a critical processing parameter for high-pressure food and biomaterial applications. Normal corn starch (28% amylose) and pea starch (35% amylose) partially gelatinized at 400 MPa and above, producing low-quality gels with residual granular structure [1]. In marked contrast, high-amylose corn starches containing 55% and 70% amylose did not gelatinize at all—even when subjected to the maximum tested pressure of 650 MPa [1]. This complete resistance to pressure gelatinization was verified by differential scanning calorimetry (DSC), thermo-optical polarized microscopy (TPM), and X-ray diffractometry (XRD) [1].

Pressure Resistance
Head-to-head
>55% amylose: no gelatinization at 650 MPa; ≤35%: partial at 400 MPa
Indicates high-pressure processing fit
30% w/w suspensions; DSC, XRD, microscopy
High-Pressure Processing Gelatinization Starch Modification DSC

Amylose Application Scenarios Grounded in Differentiation


Thermally Stable Hydrogels for Biomedical and Food Matrices

Amylose's demonstrated thermal stability—retaining elastic modulus (G′) when heated from 6°C to 70°C while amylopectin-rich gels lose ~100× modulus [1]—positions purified amylose as the optimal gelling agent for applications requiring structural integrity across thermal cycling. This includes bake-stable confectionery fillings, heat-sterilizable drug delivery matrices, and thermoreversible tissue engineering scaffolds. Procurement of amylose with verified DPn of 500–1000 and minimal branching (<1 per 1000 glucose units) is essential to achieve this performance [2].

High-Performance Oxygen Barrier Films and Coatings

High-amylose starch films deliver oxygen permeability below 0.5 cm³·μm·m⁻²·d⁻¹·kPa⁻¹ under <40% RH—performance comparable to commercial EVOH under dry conditions [1] and superior to high-amylopectin films [2]. This quantifiable barrier advantage justifies amylose selection for edible coatings protecting oxidation-sensitive ingredients, biodegradable food packaging requiring extended shelf-life, and pharmaceutical capsule shells where oxygen ingress must be minimized. Specification of amylose content and film-casting conditions (RH control, plasticizer content) is critical for reproducible barrier performance [3].

Resistant Starch Formulations for Glycemic Control

The strong positive correlation between amylose content and resistant starch (RS) formation (R = 0.763, P < 0.001) [1], combined with evidence that high-amylose potato starch (64% amylose) yields substantially lower hydrolysis index than low-amylose variants [2], establishes amylose content as the primary determinant of RS yield. Procurement of high-amylose starch (>50% amylose) is therefore the evidence-based choice for developing functional foods, medical nutrition products, and prebiotic formulations targeting attenuated glycemic response and enhanced colonic short-chain fatty acid production.

Molecular Encapsulation for Bioactive Stabilization

Amylose's exclusive capacity to form V-type single-helical inclusion complexes—verified by solid-state ¹³C NMR with ~1.5 ppm upfield chemical shifts for complexed lipids [1]—enables encapsulation of labile hydrophobic molecules (fatty acids, flavors, pharmaceuticals) that amylopectin cannot accommodate [2]. This structural exclusivity justifies purified amylose as the polymer of choice for stabilizing oxygen-sensitive bioactives, controlling release kinetics of lipophilic drugs, and protecting volatile aroma compounds during thermal processing or extended storage.

Application
Selection Property
Validation Focus
Thermally stable hydrogel research
Linear amylose architecture and gelation
G′ retention under thermal cycling
Oxygen barrier film research
High amylose content and film-forming
Oxygen permeability under controlled RH
Resistant starch formulation research
High amylose proportion (>50%)
In vitro RS yield and hydrolysis index
Molecular encapsulation research
V-helix formation capacity
Inclusion complex confirmation by NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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